

Preclinical Profile of Ribociclib in Glioblastoma: A Technical Guide

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Compound of Interest

Compound Name: *Crozbaciclib fumarate*

Cat. No.: *B12406974*

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Disclaimer: The preclinical data presented in this document pertains to Ribociclib. No public preclinical studies under the name "**Crozbaciclib fumarate**" were identified. It is presumed that "**Crozbaciclib fumarate**" is a synonym or developmental name for Ribociclib.

This technical guide provides an in-depth overview of the preclinical evaluation of Ribociclib in glioblastoma (GBM). The content is tailored for researchers, scientists, and professionals in drug development, focusing on the mechanism of action, pharmacokinetic properties, and anti-tumor efficacy of Ribociclib in preclinical GBM models.

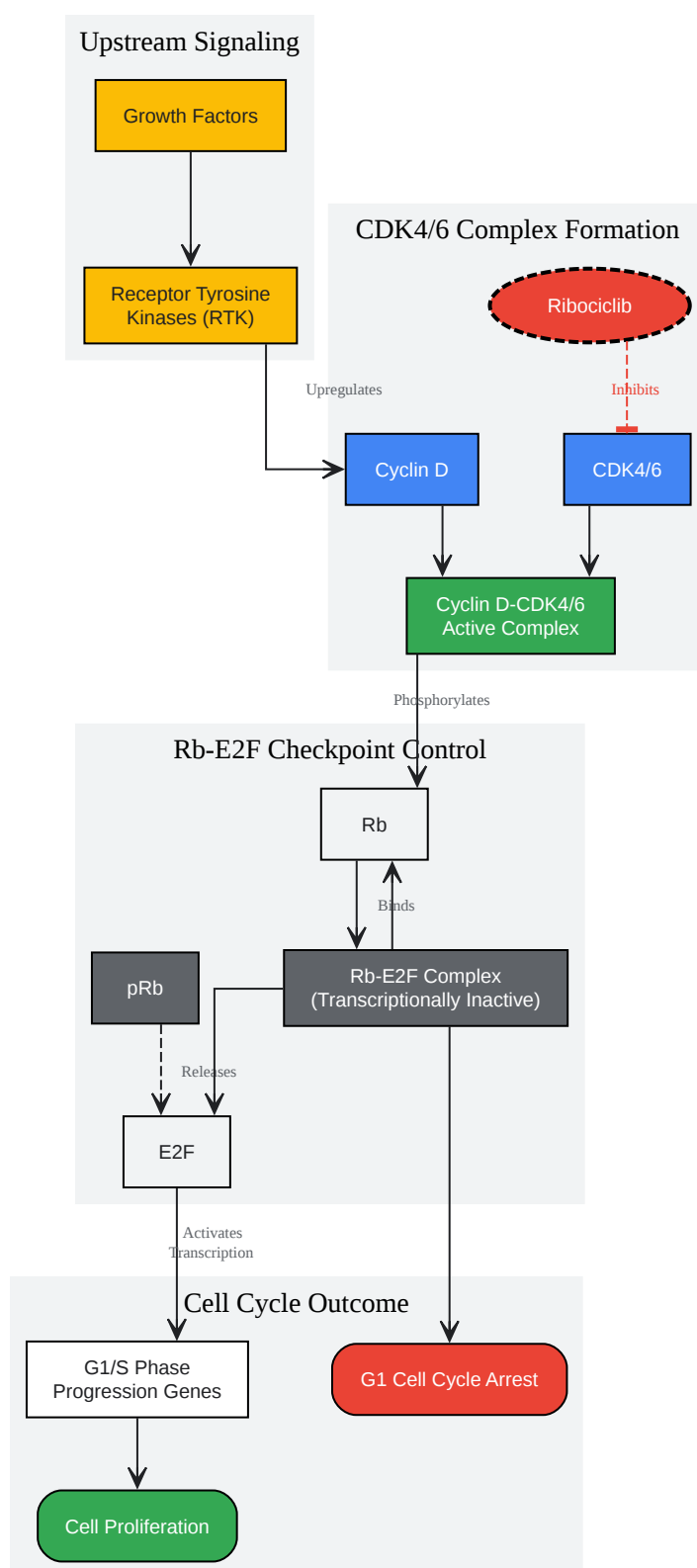
Core Mechanism of Action: Targeting the Cell Cycle in Glioblastoma

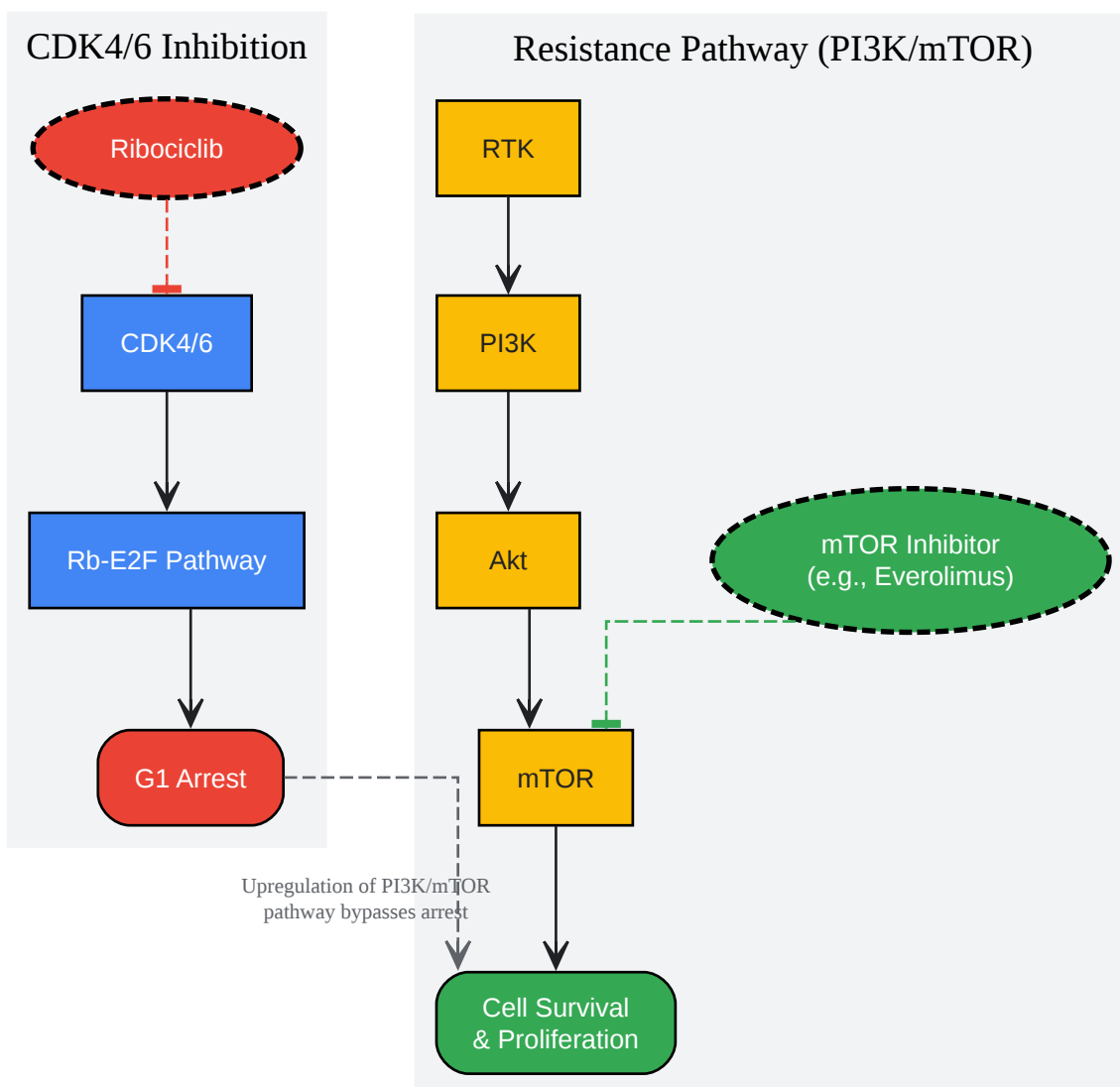
Ribociclib is an orally bioavailable, highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1]. In glioblastoma, the CDK4/6-retinoblastoma (Rb) signaling pathway is frequently dysregulated, occurring in approximately 80% of cases, making it a rational therapeutic target[2].

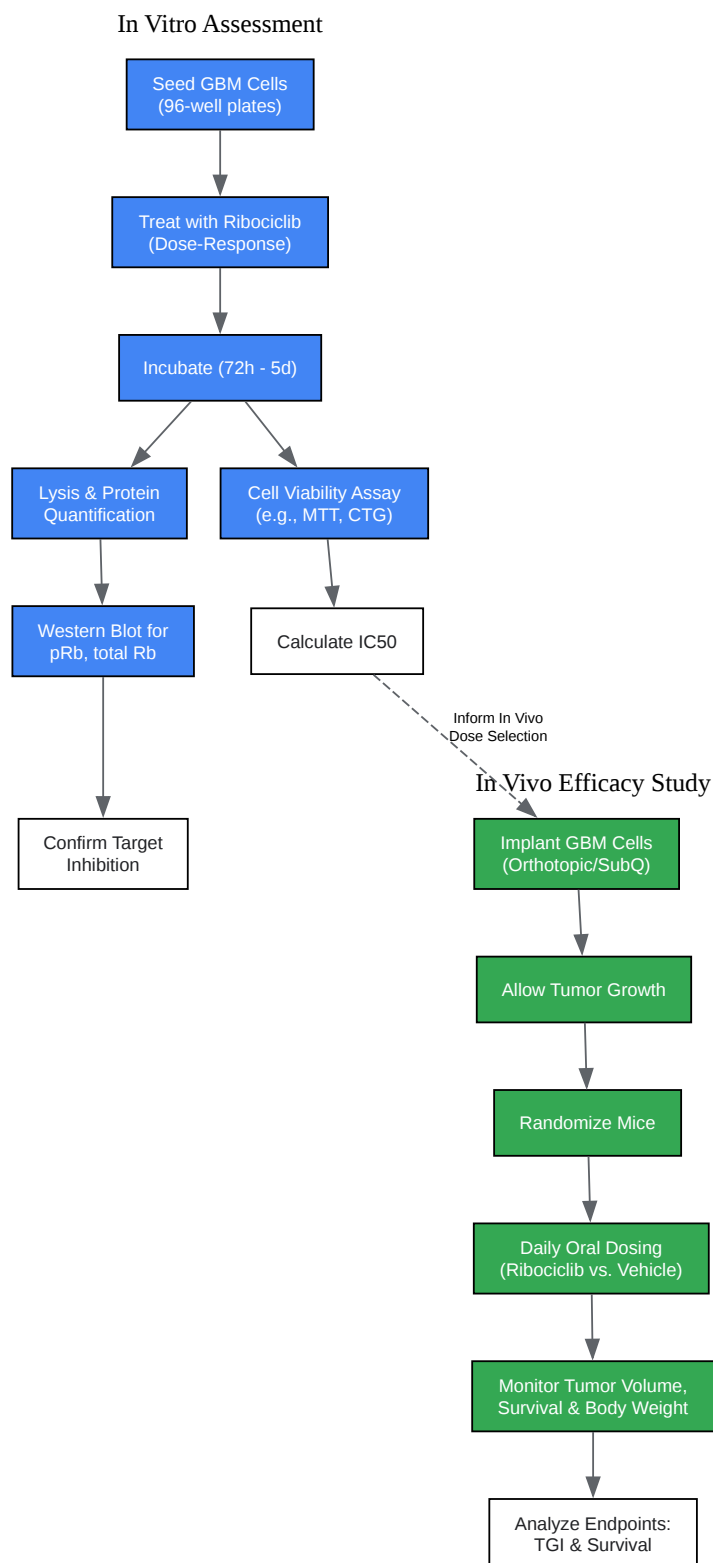
The canonical pathway involves the binding of Cyclin D to CDK4/6, forming an active complex that phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.

Ribociclib exerts its anti-tumor effect by binding to the ATP-pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase genes and inducing a G1 cell cycle arrest[3]. Preclinical studies have demonstrated that tumor cells treated with CDK4/6 inhibitors exhibit a reduction in Rb phosphorylation, G1 phase arrest, and decreased proliferation[2]. The efficacy of Ribociclib is contingent on the presence of a functional Rb protein[4].

Signaling Pathway Diagram







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